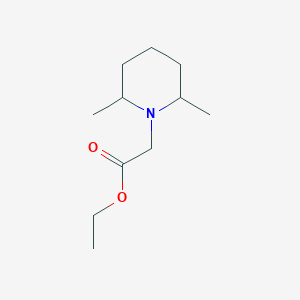

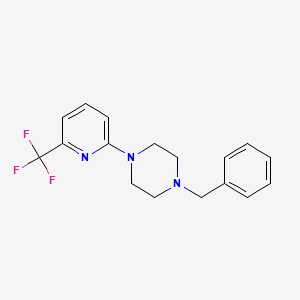

Ethyl (2,6-dimethylpiperidin-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (2,6-dimethylpiperidin-1-yl)acetate is not directly mentioned in the provided papers. However, the papers discuss various ethyl acetate derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, ethyl acetate derivatives are often used as intermediates in the synthesis of N-heterocycles, as seen in the study of ethyl (tributylstannyl)acetate . These derivatives can exhibit diverse functional groups and are valuable in organic synthesis.

Synthesis Analysis

The synthesis of ethyl acetate derivatives can involve different reagents and catalysts. For example, ethyl (diarylphosphono)acetates are synthesized from triethyl phosphonoacetate and phenols, which are then used to produce Z-unsaturated esters with high selectivity . Another synthesis method involves the use of a modified Yamaguchi reagent, which is applied in racemization-free esterification and peptide bond formation . These methods highlight the versatility of ethyl acetate derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of ethyl acetate derivatives can be quite complex. In the case of ethyl (3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydropurin-1-yl)acetate, the ethyl acetate portion is nearly planar and forms a specific dihedral angle with the theobromine heterocycle . This indicates that the spatial arrangement of atoms in these molecules can significantly influence their chemical behavior and interactions.

Chemical Reactions Analysis

Ethyl acetate derivatives can undergo various chemical reactions. For instance, an unexpected Pummerer rearrangement was observed during the synthesis of ethyl (2′-hydroxy-4′,5′-methylenedioxyphenyl)acetate, leading to an alternative route to 2,3-dimethylthiobenzofurans . Additionally, ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate was synthesized with high regioselectivity and could be converted into corresponding (R)-ethyl homopepicolate by asymmetric hydrogenation . These reactions demonstrate the reactivity and potential transformations of ethyl acetate derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acetate derivatives are influenced by their molecular structure and the functional groups present. The intermolecular and intramolecular hydrogen bonding patterns can affect the stability and solubility of these compounds . The regiochemistry and selectivity of reactions involving ethyl acetate derivatives are often rationalized based on principles such as the HSAB (hard and soft acids and bases) principle . These properties are crucial for the practical application of these compounds in chemical synthesis and pharmaceutical development.

Wissenschaftliche Forschungsanwendungen

Memory Enhancement Potential

A study conducted by Li Ming-zhu (2007) synthesized ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate derivatives and evaluated their effects on memory in mice. The study found significant memory facilitation, indicating potential cognitive enhancement applications for these compounds (Li Ming-zhu, 2007).

Role in Drug Synthesis

P. Ramesh et al. (2017) detailed the use of racemic syn-ethyl compounds in the chemoenzymatic synthesis of the HMG-CoA reductase inhibitor Rosuvastatin, showcasing the compound's role in developing significant pharmaceuticals (Ramesh et al., 2017).

New Compound Development

Research by Hong-Hua Wu et al. (2010) identified new compounds from the marine fungus Penicillium sp., including derivatives of ethyl acetate, highlighting its utility in discovering novel chemical entities (Wu et al., 2010).

Antiviral Agent Exploration

A study by Heba S. A. Elzahabi (2017) synthesized novel quinoxaline derivatives, including ethyl (6,7‐dimethyl‐2‐oxo‐3,4‐dihydroquinoxalin‐3‐yl)acetate, which exhibited potent activity against human cytomegalovirus (HCMV), signifying its potential in antiviral therapies (Elzahabi, 2017).

Safety And Hazards

The safety data sheet (SDS) for Ethyl (2,6-dimethylpiperidin-1-yl)acetate can be found online . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .

Eigenschaften

IUPAC Name |

ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-4-14-11(13)8-12-9(2)6-5-7-10(12)3/h9-10H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBUIEFDKQAFSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(CCCC1C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2,6-dimethylpiperidin-1-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)